

Technical Guide: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)benzaldehyde

Cat. No.: B112617

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and organic synthesis. This document elucidates its chemical and physical properties, provides a detailed, plausible synthetic protocol, and explores its potential, though currently unproven, therapeutic applications based on the biological activities of structurally related compounds. Particular attention is given to the potential role of such scaffolds as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target of interest in cancer drug development. All quantitative data is presented in standardized tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction and Nomenclature

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is an aromatic aldehyde. It is important to note that while the topic specified "**4-(3-Methoxypropoxy)benzaldehyde**," the compound consistently associated with the CAS number 172900-75-3 in chemical literature and supplier databases is 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.^{[1][2][3][4]} This guide will focus on the latter, correctly named compound.

Benzaldehyde and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[5] The structural versatility of the benzaldehyde scaffold allows for extensive chemical modifications to modulate its pharmacological profile.

Physicochemical and Computational Properties

The known physical, chemical, and computationally derived properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	172900-75-3	[1][2][4]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1][2]
Molecular Weight	224.25 g/mol	[1][2]
Boiling Point	341.9 ± 27.0 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
Melting Point	Not available	[4]
Appearance	Not specified (likely an oil or low-melting solid)	
Storage	Sealed in dry, 2-8°C	[1]

Table 2: Computational Properties

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	44.76 Å ²	[1]
LogP (octanol-water partition coefficient)	1.923	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	7	[1]

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is not readily available in published literature. However, based on its chemical structure and known precursors, a Williamson ether synthesis is the most logical and commonly employed method.[\[6\]](#)[\[7\]](#) The proposed synthesis starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 1-bromo-3-methoxypropane.[\[4\]](#)

Proposed Experimental Protocol: Williamson Ether Synthesis

Reaction:

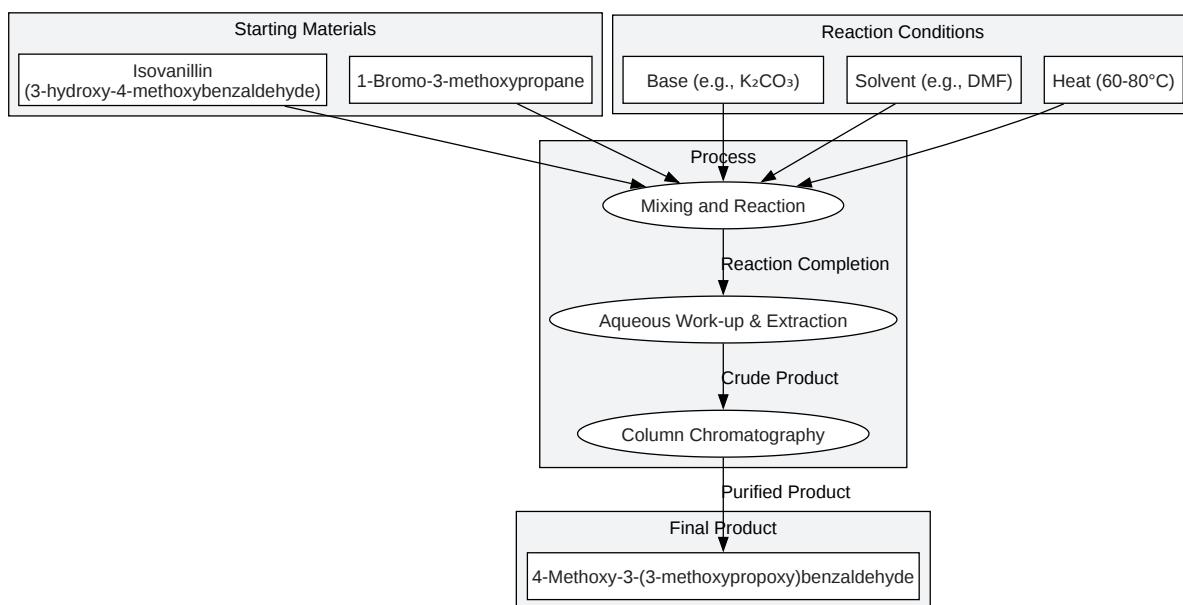
- Reactants: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), 1-bromo-3-methoxypropane
- Base: Potassium carbonate (K₂CO₃) or another suitable base like sodium hydride (NaH).
- Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Procedure:

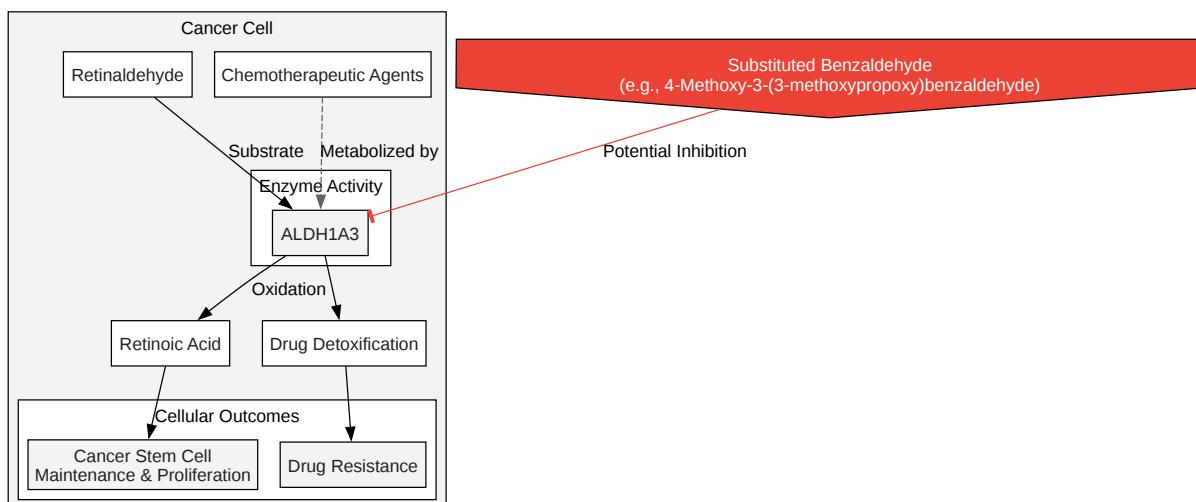
- Preparation: To a solution of isovanillin (1.0 equivalent) in the chosen solvent, add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃).

- **Addition of Alkyl Halide:** To the stirred suspension, add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Synthesis Workflow for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde



Conceptual Pathway: ALDH1A3 Inhibition in Cancer

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